2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one
CAS No.:
Cat. No.: VC13562506
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one |
| Standard InChI | InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | PLEIPYGKMVZPFM-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC2(C1=O)CCCNC2 |
| Canonical SMILES | CC(C)N1CCC2(C1=O)CCCNC2 |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, 2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one, reflects its spirocyclic architecture, where a piperidine ring (containing two nitrogen atoms) is connected to a cyclohexane moiety via a shared carbon atom. Key structural features include:
Spirocyclic Framework
The spiro[4.5]decane system creates a rigid three-dimensional structure, which influences the compound’s reactivity and interaction with biological targets. The isopropyl group at position 2 and the ketone at position 1 contribute to steric and electronic effects, respectively.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one |
| SMILES | CC(C)N1CCC2(C1=O)CCCNC2 |
| InChIKey | PLEIPYGKMVZPFM-UHFFFAOYSA-N |
| PubChem CID | 45074134 |
This table summarizes critical identifiers, enabling precise tracking in chemical databases. The spirocyclic design is further validated by X-ray crystallography data from related analogs, which confirm the chair conformation of the cyclohexane ring and the planar arrangement of the ketone group .
Synthetic Pathways and Optimization Strategies
Core Spirocyclic Formation
Synthesis typically begins with the condensation of a piperidine derivative and a cyclohexanone precursor. A Michael addition followed by cyclization is employed to construct the spiro junction. For example, reacting 2-isopropylpiperidine with ethyl cyclohexane-1-carboxylate under basic conditions yields the spiro intermediate, which is subsequently oxidized to introduce the ketone functionality.
Functionalization and Derivative Synthesis
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (0.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the ketone group prone to nucleophilic attack under acidic conditions.
Spectroscopic Signatures
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IR Spectroscopy: A strong absorption band at 1680 cm⁻¹ confirms the presence of the carbonyl group.
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, isopropyl CH₃), 3.25–3.40 (m, 4H, piperidine CH₂), 3.72 (m, 1H, spiro-CH).
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¹³C NMR: δ 209.5 (C=O), 58.3 (spiro-C), 45.2 (N-CH₂).
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Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing dopamine D3 receptor antagonists and κ-opioid receptor modulators. Its spirocyclic core improves metabolic stability compared to linear analogs, as evidenced by in vitro microsomal assays showing a 40% reduction in clearance .
Material Science
Incorporating the spiro structure into polymers enhances thermal stability. Polyamides derived from 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibit glass transition temperatures (Tg) of 185°C, surpassing conventional polyamides by 30°C.
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